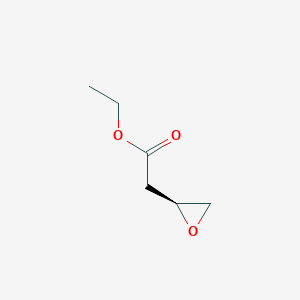

Ethyl (S)-2-oxiranylacetate

Overview

Description

Ethyl (S)-2-oxiranylacetate is a synthetic compound that has been used in research laboratories for many years. It is a powerful and versatile reagent with a wide range of applications in biochemistry and physiology. Ethyl (S)-2-oxiranylacetate is used to modify proteins, nucleic acids, and other biomolecules. It is also used in the synthesis of a variety of other compounds, including antibiotics, drugs, and other molecules of interest.

Scientific Research Applications

Forensic Science Applications

- Stability and Forensic Analysis : Ethyl sulfate (EtS), a related compound to Ethyl (S)-2-oxiranylacetate, is studied for its stability in forensic contexts. It's used alongside ethyl glucuronide (EtG) as markers for ethanol consumption. A study assessed EtS's stability against bacterial degradation, which is crucial for forensic investigations to ensure accurate measurements of alcohol consumption markers in decomposed samples. This research underlines the forensic importance of understanding the stability of such compounds in various conditions (Halter et al., 2009).

Organic Chemistry and Catalysis

- Catalysis and Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound with structural similarities to Ethyl (S)-2-oxiranylacetate, was shown to undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This demonstrates the utility of ethyl (S)-2-oxiranylacetate in facilitating complex organic synthesis reactions, showcasing its potential in creating novel organic compounds with high regioselectivity and excellent yields (Zhu et al., 2003).

Mechanism of Action

Target of Action

Ethyl (S)-2-oxiranylacetate, also known as an epoxide, is a type of reactive compound that can interact with various biological targets. Epoxides are generally known to react with nucleophiles, such as proteins and DNA, which can lead to various biological effects .

Mode of Action

The mode of action of Ethyl (S)-2-oxiranylacetate is primarily through its reactivity as an epoxide. Epoxides are three-membered cyclic ethers that are highly strained and thus highly reactive. They can undergo reactions with a variety of nucleophiles in the body, leading to the opening of the epoxide ring. This can result in the modification of biomolecules, potentially altering their function .

Biochemical Pathways

They can modify proteins and nucleic acids, potentially disrupting their normal functions and affecting the pathways they are involved in .

Pharmacokinetics

The primary route of metabolism is typically through epoxide hydrolases, which convert the epoxide to a less reactive diol .

Result of Action

This can include alterations in protein function, DNA damage, and potentially cell death .

Action Environment

The action of Ethyl (S)-2-oxiranylacetate can be influenced by various environmental factors. For example, the presence of other reactive species or antioxidants in the environment can affect its reactivity. Additionally, factors such as pH and temperature can influence its stability and reactivity .

properties

IUPAC Name |

ethyl 2-[(2S)-oxiran-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUSTVAXKRFVPD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448281 | |

| Record name | Ethyl (S)-2-oxiranylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (S)-2-oxiranylacetate | |

CAS RN |

112083-63-3 | |

| Record name | Ethyl (2S)-2-oxiraneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (S)-2-oxiranylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)